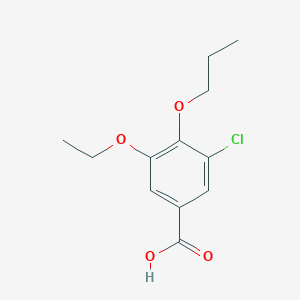
3-Chloro-5-ethoxy-4-propoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-ethoxy-4-propoxybenzoic acid is an organic compound with the molecular formula C12H15ClO4 and a molecular weight of 258.7 g/mol . It is characterized by the presence of chloro, ethoxy, and propoxy substituents on a benzoic acid core. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethoxy-4-propoxybenzoic acid typically involves the esterification of 3-chloro-5-ethoxy-4-hydroxybenzoic acid with propyl alcohol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-ethoxy-4-propoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Ester Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Acids and Bases: Sulfuric acid for esterification, sodium hydroxide for hydrolysis.
Oxidizing and Reducing Agents: Potassium permanganate for oxidation, sodium borohydride for reduction.
Major Products Formed
Substitution Products: Amino or thiol derivatives.
Hydrolysis Products: 3-Chloro-5-ethoxy-4-hydroxybenzoic acid and propyl alcohol.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Applications De Recherche Scientifique
3-Chloro-5-ethoxy-4-propoxybenzoic acid is utilized in various fields of scientific research:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-ethoxy-4-propoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, ethoxy, and propoxy groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-4-ethoxybenzoic acid
- 3-Chloro-5-methoxy-4-propoxybenzoic acid
- 3-Chloro-5-ethoxy-4-butoxybenzoic acid
Uniqueness
3-Chloro-5-ethoxy-4-propoxybenzoic acid is unique due to the specific combination of chloro, ethoxy, and propoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research applications .
Propriétés
IUPAC Name |
3-chloro-5-ethoxy-4-propoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO4/c1-3-5-17-11-9(13)6-8(12(14)15)7-10(11)16-4-2/h6-7H,3-5H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJDRCVBEIUVGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B427111.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-ethylphenyl)-4-piperidinecarboxamide](/img/structure/B427112.png)
![2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B427114.png)
![N-(2,5-dimethylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B427115.png)
![2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B427117.png)
![2-(Methanesulfonyl-methyl-amino)-N-[4-(pyrrolidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B427118.png)
![N-(2-methoxyethyl)-2-({4-[methyl(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B427119.png)
![2-[(methylsulfonyl)(1-naphthyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B427120.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-[3,4-dimethyl(methylsulfonyl)anilino]acetamide](/img/structure/B427121.png)
![2-{[(4-bromophenyl)sulfonyl]amino}-N-(2,6-diethylphenyl)propanamide](/img/structure/B427124.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-4-piperidinecarboxamide](/img/structure/B427125.png)
![2-[3-chloro(methylsulfonyl)anilino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B427126.png)
![2-[methyl(methylsulfonyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B427128.png)
![2-[2-fluoro(methylsulfonyl)anilino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B427130.png)
